1-Methoxymethyl-cyclopropylamine hydrochloride

Descripción

Systematic IUPAC Name and Alternative Designations

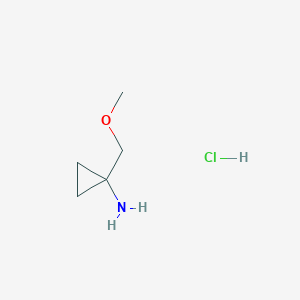

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound establishes its official designation as 1-(methoxymethyl)cyclopropan-1-amine hydrochloride. This nomenclature reflects the compound's structural composition, where the primary amine group is positioned at the first carbon of the cyclopropane ring, which also bears a methoxymethyl substituent. The hydrochloride designation indicates the salt form created through protonation of the amine nitrogen with hydrochloric acid.

Alternative nomenclature systems provide various acceptable designations for this compound. The Chemical Abstracts Service index name identifies it as Cyclopropanamine, 1-(methoxymethyl)-, hydrochloride (1:1). This nomenclature emphasizes the cyclopropanamine base structure with the methoxymethyl substituent and specifies the 1:1 stoichiometric ratio between the amine and hydrochloric acid components. Additional systematic variations include this compound and [1-(methoxymethyl)cyclopropyl]amine hydrochloride.

Propiedades

IUPAC Name |

1-(methoxymethyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-7-4-5(6)2-3-5;/h2-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMSPYOGSLHTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220040-06-1 | |

| Record name | 1-(methoxymethyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Análisis Bioquímico

Biochemical Properties

1-Methoxymethyl-cyclopropylamine hydrochloride plays a significant role in biochemical reactions, particularly those involving amine groups. It interacts with enzymes such as monoamine oxidases (MAOs), which are responsible for the oxidative deamination of monoamines. The interaction with MAOs can lead to the inhibition of these enzymes, affecting the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine . Additionally, this compound may interact with other proteins and biomolecules, potentially altering their function and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting monoamine oxidases, it can increase the levels of neurotransmitters in the synaptic cleft, thereby affecting neuronal communication and signaling pathways . Furthermore, it may impact gene expression by altering the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The inhibition of monoamine oxidases is a key mechanism, where the compound binds to the active site of the enzyme, preventing the oxidation of monoamines . This inhibition can lead to increased levels of neurotransmitters, which in turn can affect various physiological and biochemical processes. Additionally, the compound may influence enzyme activity and gene expression through other binding interactions and regulatory mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies may result in adaptive changes in cellular function, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by inhibiting monoamine oxidases and increasing neurotransmitter levels . At high doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of amines. The compound interacts with enzymes such as monoamine oxidases, which play a crucial role in the oxidative deamination of monoamines . This interaction can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound may be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins may facilitate the distribution of the compound within tissues, affecting its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.

Actividad Biológica

1-Methoxymethyl-cyclopropylamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C7H15ClN

- Molecular Weight : 150.65 g/mol

- Structure : Characterized by a cyclopropylamine backbone with a methoxymethyl substituent enhancing its solubility and reactivity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Effects : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Research indicates potential cytotoxic effects on cancer cell lines, warranting further exploration in cancer therapeutics.

- Neurotransmitter Interaction : There is emerging evidence that the compound may interact with neurotransmitter systems, particularly affecting serotonin and dopamine pathways.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve:

- Receptor Modulation : Binding to specific neurotransmitter receptors, potentially influencing neuronal excitability and signaling pathways.

- Enzyme Interaction : Preliminary data suggest interactions with enzymes involved in metabolic processes related to inflammation and cell proliferation.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antibacterial activity.

- Cytotoxicity Assay : In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced apoptosis at concentrations as low as 10 µM, with an IC50 value indicating moderate potency against these cells.

- Neurotransmitter Binding Study : Binding affinity studies revealed that the compound interacts with serotonin receptors (5-HT2A), potentially influencing mood regulation pathways.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 1-methoxymethyl-cyclopropylamine hydrochloride involves several chemical reactions, which can include the formation of cyclopropylamines through methods such as the Hofmann reaction. This process allows for the conversion of cyclopropanecarboxamides to their respective amines, highlighting the compound's structural attributes that contribute to its biological activity .

Antibacterial Properties

Recent studies have indicated that derivatives of cyclopropylamines exhibit significant antibacterial activities. For instance, modifications to the methoxymethyl group have been shown to enhance the efficacy against resistant strains of bacteria such as Streptococcus pneumoniae and Haemophilus influenzae. The structure-activity relationship (SAR) studies suggest that specific substitutions on the cyclopropyl ring can lead to improved antibacterial potency .

| Compound | Activity Against S. pneumoniae | Activity Against H. influenzae |

|---|---|---|

| 1-Methoxymethyl-cyclopropylamine | Moderate | Moderate |

| Derivative A | High | High |

| Derivative B | Low | Moderate |

Cancer Therapeutics

This compound has also been investigated for its potential as an inhibitor in cancer therapies. Cyclopropylamine derivatives have been identified as promising candidates for treating various cancers by acting on specific molecular targets such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis essential for cell proliferation .

Neuropharmacology

The compound has shown potential in neuropharmacological applications due to its ability to modulate neurotransmitter systems. Research indicates that cyclopropylamine derivatives can influence serotonin and dopamine pathways, suggesting possible uses in treating mood disorders and neurodegenerative diseases .

Metabolic Stability

Studies focusing on metabolite identification have demonstrated that incorporating cyclopropane rings into drug designs can enhance metabolic stability and reduce clearance rates, leading to prolonged therapeutic effects .

Clinical Trials

Several clinical trials have explored the efficacy of this compound derivatives in treating conditions like malaria and bacterial infections. One notable trial demonstrated a significant reduction in infection rates among participants treated with a specific derivative at a low dosage, showcasing its potential for chemoprevention .

In Vivo Studies

In vivo studies have provided insights into the pharmacokinetics of this compound, revealing a favorable absorption profile and minimal side effects compared to traditional antibiotics .

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The primary amine group readily participates in nucleophilic substitution and acylation reactions:

Example Reaction:

Condensation and Cycloaddition Reactions

The compound undergoes condensation with carbonyl-containing substrates:

Reduction and Oxidation

The methoxymethyl group and cyclopropane ring exhibit distinct redox behavior:

Reduction

| Reagent | Conditions | Outcome |

|---|---|---|

| LiAlH₄ | Microwave irradiation, THF | Methanol release; cyclopropane ring remains intact. |

| H₂/Pd-C | Ethanol, 50°C | No reduction observed, indicating stability under catalytic hydrogenation. |

Oxidation

| Reagent | Conditions | Outcome |

|---|---|---|

| KMnO₄ | Aqueous H₂SO₄, 0°C | Cyclopropane ring opening to form carboxylic acid derivatives . |

| Ozone | -78°C, CH₂Cl₂ | Methoxymethyl group cleavage; yields cyclopropanamine . |

Radical Pathways:

Under oxidative conditions (e.g., Pb(OAc)₄), cyclopropane ring-opening generates butenyl derivatives via radical intermediates .

Acid-Base Reactivity

As a hydrochloride salt, it releases the free amine in basic media:

Stability and Decomposition

Comparative Reactivity

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variation on the Cyclopropane Ring

1-(4-Methoxyphenyl)cyclopropanamine Hydrochloride (CAS 72934-40-8)

- Structure : A 4-methoxyphenyl group (–C₆H₄OCH₃) is attached to the cyclopropane ring.

- Molecular Formula: C₁₀H₁₄ClNO.

- The electron-rich phenyl ring may participate in π-π interactions, making it suitable for targeting aromatic receptors .

(1-Methoxycyclopropyl)methanamine Hydrochloride (CAS 1574118-00-5)

- Structure : Methoxy group (–OCH₃) directly bonded to the cyclopropane ring.

- Molecular Formula: C₅H₁₂ClNO (same as the target compound).

- Key Differences :

Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate Hydrochloride (CAS 1417805-94-7)

- Structure: Contains an ester (–COOCH₃) and aminomethyl (–CH₂NH₂) group on the cyclopropane.

- Molecular Formula: C₇H₁₄ClNO₂.

- Key Differences: The ester group introduces polarity, improving solubility in aqueous buffers. The aminomethyl group provides a site for further functionalization, such as conjugation with biomolecules .

Functional Group Comparison

1-(Methylamino)cyclopropanecarbonitrile Hydrochloride

- Structure: Features a nitrile (–CN) and methylamino (–NHCH₃) group.

- Key Differences: The nitrile group increases electrophilicity, making the compound reactive toward nucleophiles. Potential use as a precursor in heterocyclic synthesis due to the versatile nitrile functionality .

Methylamine Hydrochloride (CAS 593-51-1)

- Structure : Simplest amine hydrochloride (CH₃NH₂·HCl) without a cyclopropane ring.

- Molecular Formula : CH₆ClN.

- Key Differences :

- Lacks the conformational strain of cyclopropane, resulting in higher stability but reduced steric effects.

- Primarily used as a building block in organic synthesis rather than a bioactive compound .

Métodos De Preparación

Preparation via Curtius Degradation of Cyclopropylcarboxylic Acid Derivatives

A scalable and efficient method involves the synthesis of 1-(methoxymethyl)cyclopropylamine hydrochloride from cyclopropylcarboxylic acid derivatives through Curtius degradation. This approach has been adapted from the preparation of related cyclopropylamine hydrochlorides and can be summarized as follows:

Synthesis of Cyclopropylcarboxylic Acid Intermediate: Starting from 1-bromo-1-cyclopropylcyclopropane, a lithiation followed by carboxylation with dry ice yields 1-cyclopropylcyclopropanecarboxylic acid. Reaction conditions require low temperatures (−78 °C) and careful stoichiometric control to avoid side reactions such as trapping by tert-butyl bromide by-products.

Curtius Degradation: The acid is converted to the corresponding acyl azide, which upon thermal rearrangement and trapping with tert-butanol, forms the N-Boc-protected amine intermediate. This step requires anhydrous conditions to prevent side product formation (e.g., ureas).

Deprotection and Hydrochloride Formation: The N-Boc group is removed by treatment with hydrogen chloride in diethyl ether, yielding the target amine hydrochloride salt in high yield.

| Step | Scale (mmol/g) | Yield (%) | Notes |

|---|---|---|---|

| Carboxylation of bromide | 900 mmol/146 g | 64 | Yield decreases with scale |

| Curtius degradation to N-Boc | 425.8 mmol | 76 | Requires dry conditions |

| Deprotection to hydrochloride | 425.8 mmol | 87 | High purity product obtained |

This method achieves an overall yield of approximately 42% on a 50 g scale, demonstrating scalability and reproducibility without chromatographic purification steps.

One-Pot Aqueous Phase Preparation of Methoxyamine Hydrochloride Intermediates

An alternative approach focuses on the synthesis of methoxyamine hydrochloride, a key intermediate, via a green, one-pot aqueous phase reaction:

Reagents: Sulfur dioxide gas, sodium nitrite, sodium hydroxide, and methyl sulfate are sequentially added in an aqueous medium.

Process: Sodium nitrite and sodium hydroxide are dissolved in water, followed by introduction of sulfur dioxide gas. After the initial reaction, methyl sulfate is added to methylate the intermediate, and the pH is adjusted with sulfuric acid. The product is isolated by vacuum distillation.

Advantages: This method simplifies the process flow, reduces production costs, and improves environmental compatibility by avoiding organic solvents and minimizing waste.

Though this method is primarily for methoxyamine hydrochloride, it provides a valuable intermediate for subsequent synthesis of 1-methoxymethyl-cyclopropylamine hydrochloride derivatives.

Multi-Step Synthesis from 4'-Methoxypropiophenone

Another industrially relevant route involves starting from 4'-methoxypropiophenone, involving:

Bromination: Introduction of bromine at the alpha position to the ketone.

Condensation: Reaction with di-tert-butyl carbonylamine to form a protected amine intermediate.

Hydrogenation: Reduction of the ketone to the corresponding alcohol.

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt of the amine.

This method benefits from moderate reaction conditions, short reaction sequences, and suitability for scale-up in industrial settings.

Comparative Summary of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Curtius Degradation of Cyclopropylcarboxylic Acid | Lithiation → Carboxylation → Azide → Boc-protection → Deprotection | High purity, scalable, reproducible | Requires low temperature and anhydrous conditions |

| One-Pot Aqueous Phase Methylation | Sulfur dioxide + sodium nitrite + methyl sulfate in water | Green chemistry, cost-effective | Limited to intermediate methoxyamine hydrochloride |

| Multi-Step from 4'-Methoxypropiophenone | Bromination → Condensation → Hydrogenation → Salt formation | Short steps, moderate conditions | Multiple steps, requires protection/deprotection |

Research Findings and Notes

The Curtius degradation route is superior for large-scale synthesis due to higher yields and fewer purification steps compared to reductive cyclopropanation methods, which suffer from low yields and difficult purifications.

Control of moisture and reaction temperature is critical in the Curtius degradation step to avoid by-products such as bicyclopropylureas.

The one-pot aqueous method emphasizes environmental sustainability and cost reduction but may require further steps to convert methoxyamine hydrochloride into the target cyclopropylamine derivative.

The 4'-methoxypropiophenone route is industrially attractive but involves handling of brominated intermediates and protective groups, which may complicate waste management.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methoxymethyl-cyclopropylamine hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between cyclopropylmethylamine derivatives and methoxymethyl halides, followed by HCl salt formation . To optimize yields, vary parameters like temperature (e.g., 0–25°C), solvent polarity (e.g., THF vs. DCM), and stoichiometry of reagents. Use Design of Experiments (DOE) to identify critical factors affecting purity and yield. Monitor reactions via TLC or HPLC with UV detection (λ = 254 nm) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR : - and -NMR to confirm cyclopropane ring geometry (e.g., coupling constants for adjacent protons) and methoxymethyl group integration .

- HPLC-MS : Reverse-phase C18 column with ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z corresponding to CHClNO) .

- Elemental Analysis : Validate Cl content via titration or ion chromatography .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines:

- Use fume hoods for synthesis/purification to avoid inhalation .

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational tools (e.g., AI-driven retrosynthesis platforms) improve the design of novel derivatives of this compound?

- Methodological Answer : Use AI models like Pistachio or Reaxys to predict feasible reaction pathways. Input the target structure to generate retrosynthetic trees prioritizing steps with high atom economy (e.g., cyclopropane ring preservation). Validate predictions with DFT calculations (e.g., Gaussian 16) to assess transition-state energies for key steps like nucleophilic substitution .

Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate protocols with controlled variables (e.g., reagent batch, solvent dryness).

- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., methoxymethyl chloride adducts).

- Statistical Analysis : Apply ANOVA to compare yields from independent studies, accounting for outliers due to unoptimized workup (e.g., incomplete HCl salt precipitation) .

Q. How can in vitro toxicity be assessed for this compound in neuropharmacological studies?

- Methodological Answer :

- Cell Viability Assays : Treat neuronal cell lines (e.g., SH-SY5Y) with 1–100 µM compound for 24–48 hours. Measure viability via MTT assay (absorbance at 570 nm).

- Metabolic Stability : Use liver microsomes (human/rat) to quantify half-life (t) via LC-MS. Compare with control compounds to assess hepatic clearance .

Q. What experimental designs are suitable for studying its interactions with biomolecules (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., monoamine oxidases) on sensor chips. Inject compound at 0.1–10 µM to calculate binding affinity (K).

- Radioligand Displacement : Use -labeled ligands in competitive binding assays (e.g., for serotonin receptors). Fit data to Hill-Langmuir equations to determine IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.